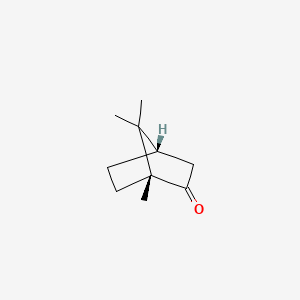

d-Camphor

概要

説明

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992)

(1R)-Camphor is a natural product found in Cinnamomum camphora, Chrysanthemum indicum, and other organisms with data available.

科学的研究の応用

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

D-Camphor is widely recognized for its analgesic and anti-inflammatory effects. It is commonly used in topical formulations to relieve pain associated with conditions such as arthritis and muscle strains. A study demonstrated that this compound applied topically produces a cooling sensation that helps alleviate pain by acting on sensory nerve endings .

Respiratory Ailments

Inhalation of this compound has been shown to provide relief from respiratory issues. It acts as a decongestant and is often included in cough syrups and ointments. Research indicates that this compound can enhance airflow sensation in the nasal passages, making it beneficial for individuals with respiratory congestion .

Psychophysiological Effects

Recent studies have highlighted the sedative effects of this compound when inhaled. In a controlled trial, participants who inhaled this compound exhibited significant decreases in systolic blood pressure and heart rate, alongside increased alpha wave activity in EEG readings, indicating enhanced relaxation and reduced stress levels .

Cosmetic Applications

Fragrance Industry

this compound is utilized in the fragrance industry for its distinctive minty scent. It is often added to perfumes and scented products to impart a refreshing aroma. The compound's ability to blend well with other fragrance components makes it a popular choice among manufacturers .

Skin Care Products

Due to its cooling properties, this compound is incorporated into various skin care products aimed at soothing irritation and providing relief from itching caused by insect bites or minor skin conditions. Its use as a counterirritant enhances its effectiveness in topical formulations .

Food Industry

This compound serves as a flavoring agent in certain culinary applications, particularly in Asian cuisines where it is used to impart a unique taste to dishes. However, its use must be regulated due to potential toxicity at high concentrations .

Traditional Medicine

Historically, this compound has been employed in traditional medicine systems across cultures for various ailments, including respiratory issues, skin irritations, and as an antiseptic agent. Its long-standing use underscores its significance in herbal remedies .

Chemical Research

This compound plays a crucial role as a chiral building block in organic synthesis. It is utilized in the preparation of chiral compounds and asymmetric syntheses, highlighting its importance in chemical research and development .

Data Table: Summary of Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Analgesic creams, cough syrups | Pain relief, decongestion |

| Cosmetics | Fragrance formulation | Refreshing scent |

| Food | Flavoring agent | Unique taste |

| Traditional Medicine | Antiseptic, anti-inflammatory | Historical efficacy for various ailments |

| Chemical Research | Chiral building block for drug synthesis | Essential for asymmetric synthesis |

Case Studies

-

Topical Analgesic Study

A clinical trial assessed the efficacy of this compound in topical analgesics for patients with osteoarthritis. Results indicated significant pain reduction compared to placebo treatments, confirming its analgesic properties. -

Inhalation Effects Study

A study involving healthy volunteers inhaled this compound and measured changes in autonomic nervous system parameters through EEG recordings. The findings indicated that inhalation led to reduced stress levels and increased relaxation responses . -

Flavoring Agent Analysis

An analysis of culinary applications revealed that this compound could enhance flavor profiles in traditional dishes while maintaining safety standards through regulated concentrations.

化学反応の分析

Sodium Borohydride Reduction

D-Camphor undergoes stereoselective reduction with sodium borohydride (NaBH₄) in methanol, yielding two diastereomeric alcohols: isoborneol (major) and borneol (minor). The reaction proceeds via hydride attack on the carbonyl group, with stereoselectivity governed by steric hindrance from the methyl groups on the one-carbon bridge:

| Parameter | Value/Outcome |

|---|---|

| Major Product | Isoborneol (exo-alcohol) |

| Minor Product | Borneol (endo-alcohol) |

| Diastereomeric Ratio | 9:1 (isoborneol:borneol) |

| Reaction Conditions | NaBH₄ in CH₃OH, 5-min reflux |

The exo preference arises because the methyl groups on the one-carbon bridge shield the top (exo) face, forcing hydride attack from the less hindered endo face. This produces isoborneol, where the hydroxyl group occupies the exo position .

Selenium Dioxide Oxidation

This compound reacts with selenium dioxide (SeO₂) to form camphorquinone , a diketone derivative:

| Property | Camphorquinone |

|---|---|

| Melting Point | 198–202°C |

| Reactivity | Electrophilic α,β-unsaturated ketone |

This reaction proceeds via enolization and subsequent oxidation at the α-carbon adjacent to the carbonyl group .

Sulfonation

This compound undergoes sulfonation with concentrated sulfuric acid to yield camphorsulfonic acid , a chiral resolving agent:

| Application | Details |

|---|---|

| Chirality Induction | Used to resolve racemic mixtures |

| Biological Activity | Antimicrobial properties |

Hydrazone Formation

This compound reacts with hydrazine hydrate in ethanol to form camphor hydrazone , a precursor for heterocyclic derivatives:

| Reaction Conditions | Outcome |

|---|---|

| Hydrazine hydrate, CH₃CH₂OH, reflux | 98% yield |

This intermediate is further functionalized into thiosemicarbazones and triazolium salts for catalytic applications .

Asymmetric Benzoin Reactions

This compound-derived triazolium salts catalyze intramolecular crossed aldehyde-ketone benzoin reactions with high enantioselectivity:

| Catalyst | Enantiomeric Excess (ee) |

|---|---|

| Triazolium Salt C1 | 92% |

Michael Additions

Chiral triazolium salts enable enantioselective intramolecular Michael reactions:

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| Cyclohexenone derivative | 99 | 85 |

These catalysts exploit this compound’s rigid bicyclic framework to induce steric and electronic control over transition states .

TRPV1 Channel Modulation

This compound activates transient receptor potential vanilloid 1 (TRPV1) channels, inducing Ca²⁺ influx in sensory neurons:

| Parameter | Value |

|---|---|

| EC₅₀ | 4.3 mM |

| Desensitization Rate | Faster than capsaicin |

This interaction underpins its use in topical analgesics but also contributes to toxicity at high doses .

特性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC名 |

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m0/s1 |

InChIキー |

DSSYKIVIOFKYAU-XVKPBYJWSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

異性体SMILES |

C[C@@]12CC[C@H](C1(C)C)CC2=O |

正規SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

沸点 |

399 °F at 760 mmHg (sublimes) (NTP, 1992) |

密度 |

0.992 at 77 °F (NTP, 1992) |

引火点 |

150 °F (NTP, 1992) |

melting_point |

353.5 °F (NTP, 1992) |

物理的記述 |

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992) Colorless to white solid with a strong fragrant odor; [CAMEO] White powder; [Sigma-Aldrich MSDS] |

溶解性 |

1 g/800 mL at 77 °F (NTP, 1992) |

蒸気密度 |

5.24 (NTP, 1992) (Relative to Air) |

蒸気圧 |

1 mmHg at 106.7 °F (NTP, 1992) 0.18 [mmHg] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。